Benzylidene-p-bromoaniline

Green Chemistry Schiff Base Synthesis Sustainable Organic Synthesis

Benzylidene-p-bromoaniline (systematically N-(4-bromophenyl)-1-phenylmethanimine) is a para-bromo-substituted Schiff base with molecular formula C₁₃H₁₀BrN and molecular weight 260.13 g/mol. It belongs to the N-benzylideneaniline class, comprising a central azomethine (–CH=N–) bridge linking a benzylidene ring and a 4-bromoaniline moiety.

Molecular Formula C13H10BrN
Molecular Weight 260.13 g/mol
CAS No. 780-20-1
Cat. No. B8812965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylidene-p-bromoaniline
CAS780-20-1
Molecular FormulaC13H10BrN
Molecular Weight260.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br
InChIInChI=1S/C13H10BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H
InChIKeyDJGDQBWKJYPZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylidene-p-bromoaniline (CAS 780-20-1) – Procurement-Ready Imine Building Block with Defined Halogen Substituent


Benzylidene-p-bromoaniline (systematically N-(4-bromophenyl)-1-phenylmethanimine) is a para-bromo-substituted Schiff base with molecular formula C₁₃H₁₀BrN and molecular weight 260.13 g/mol [1]. It belongs to the N-benzylideneaniline class, comprising a central azomethine (–CH=N–) bridge linking a benzylidene ring and a 4-bromoaniline moiety. The compound is a crystalline solid with a melting point of 67 °C and a boiling point of 165–166 °C at 0.5 Torr . Computed physicochemical parameters include an XLogP3 of 3.5 and a topological polar surface area (TPSA) of 12.4 Ų [1]. The bromine atom at the para position confers distinct electronic and steric characteristics, as well as a synthetic handle for downstream functionalization, that differentiate this compound from other benzylideneaniline analogs in both research and industrial procurement contexts.

Workflow Schiff base building block with para-bromo substituent for cross-coupling diversification
Selection Green synthesis-compatible; reported 98% yield under solvent-free conditions
Use Context Medicinal chemistry, photonic materials, heterocycle synthesis, and coordination chemistry

Why Benzylidene-p-bromoaniline Cannot Be Arbitrarily Replaced by In-Class Analogs


N-Benzylideneanilines bearing different para-substituents (e.g., –H, –Cl, –CH₃, –NO₂, –OCH₃) are not interchangeable in reactions where electronic character, steric demand, or lipophilicity critically governs performance. Systematic green-chemistry synthesis studies have demonstrated that electron-donating and electron-withdrawing substituents produce widely divergent yields under identical conditions, ranging from 72 % (p‑OH) to 98 % (p‑H) [1]. Beyond synthesis efficiency, the specific halide identity also controls key downstream properties: bromine provides a superior leaving group for cross-coupling chemistry compared to chlorine, higher polarizability than fluorine, and markedly different partition behaviour than a methyl substituent. Furthermore, the bromine atom in benzylidene-p-bromoaniline co-determines its solid-state packing and thermal behaviour, resulting in a melting point (67 °C) that is 15 °C higher than that of the unsubstituted parent (52–54 °C) . These multidimensional divergences mean that direct substitution of benzylidene-p-bromoaniline with a “close analog” risks compromised yield, altered reactivity, and failure to meet application-specific physicochemical specifications.

Para Substituent p-Br vs. p-Cl, p-CH₃, p-OCH₃, p-NO₂, p-OH, p-H
Para-substituent identity shifts synthetic yield up to 26 pp under identical green conditions; electronic and steric profiles may not transfer across analogs.
Halogen Type Br vs. Cl, F, I
Bromine provides a superior leaving group for cross-coupling compared to chlorine; reactivity and oxidative addition kinetics may differ significantly with other halogens.
Physical Profile mp 67 °C vs. parent (mp 52–54 °C)
Melting point elevates by 13–15 °C versus unsubstituted parent; thermal behaviour and solid-state handling requirements may shift with analog substitution.

Quantitative Differentiation of Benzylidene-p-bromoaniline Against Closest Analogs


Green Synthesis Yield Under Solvent-Free Conditions: Bromo Derivative Matches the Highest Efficiency in the Series

Under identical solvent-free green conditions (PEG-400 as catalyst, neat, 20 °C, 45 min), benzylidene-p-bromoaniline is obtained in 98 % isolated yield, which is equivalent to the unsubstituted parent (p‑H, 98 %) and superior to other para-substituted analogs [1]. Specifically, the p‑Cl derivative yields 90 %, the p‑CH₃ derivative 95 %, the p‑NO₂ derivative 85 %, the p‑OCH₃ derivative 80 %, and the p‑OH derivative only 72 % [1]. This demonstrates that the para-bromo substituted compound combines a high-yielding green synthetic profile with the added value of a reactive C–Br bond, a dual advantage that neither the unsubstituted parent (lacking the halogen handle) nor the p‑chloro analog (lower yield) can simultaneously offer.

Green Synthesis Yield
Head-to-head
98% (p-Br) = p-H (98%)
p-Cl 90% · p-CH₃ 95% · p-NO₂ 85% · p-OCH₃ 80% · p-OH 72%
Matches top reported yield under solvent-free green conditions; uniquely combines high atom economy with a reactive C–Br handle.
PEG-400, solvent-free, 20 °C, 45 min; Jindal et al. 2022 Table 2.
Green Chemistry Schiff Base Synthesis Sustainable Organic Synthesis

Thermal Stability Differentiator: Melting Point Elevation Over Unsubstituted Parent

Benzylidene-p-bromoaniline exhibits a melting point of 67 °C, which is approximately 13–15 °C higher than that of the unsubstituted N-benzylideneaniline (52–54 °C) . This elevation is attributable to the increased molecular weight and enhanced van der Waals interactions conferred by the heavy bromine atom. For applications requiring solid-state handling at moderately elevated temperatures or thermal processing steps, the higher melting point of the bromo derivative provides a wider operational temperature window before phase change occurs.

Melting Point
Cross-study
67 °C
Δ = +13 to +15 °C vs. parent (52–54 °C)
Higher thermal stability supports solid-state handling and wider operational temperature range before phase change.
Reported from database and vendor specifications; source data to verify.
Thermal Analysis Crystal Engineering Physicochemical Characterization

Lipophilicity Modulation: Computed LogP Demonstrates Bromine-Specific Partitioning Advantage

The computed octanol-water partition coefficient (XLogP3) of benzylidene-p-bromoaniline is 3.5, compared with 3.44 for the unsubstituted parent N-benzylideneaniline [1]. An independently reported experimental LogP value of 4.2 for the bromo derivative further supports its elevated hydrophobicity [2]. This ~0.06–0.76 log unit increase (depending on the measurement method) translates to a measurable shift in partitioning behaviour, relevant for chromatographic retention, membrane permeability, and distribution in biphasic reaction systems. The bromine atom thus provides a discrete, tunable increment in lipophilicity without the larger steric or electronic perturbations introduced by bulkier p-substituents.

Lipophilicity (LogP)
Cross-study
XLogP3 = 3.5
Exp. LogP = 4.2; parent XLogP3 = 3.44
Controlled lipophilicity increment via bromine; relevant for chromatographic retention and biphasic partitioning.
XLogP3 from PubChem; experimental LogP from MolAid database.
Lipophilicity ADME Predictions Drug Design

Synthetic Versatility Enabled by the C–Br Bond: A Reactive Handle Absent in Alkyl- or Unsubstituted Analogs

Benzylidene-p-bromoaniline bears an aryl bromide functionality that is directly exploitable for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—enabling the late-stage elaboration of the aniline ring while preserving the imine bridge. By contrast, the unsubstituted parent (p-H) requires pre-functionalization, and the p-methyl analog is inert under standard cross-coupling conditions. A demonstrated application is the condensation of benzylidene-p-bromoaniline with 3-phenyl-2-thioxo-thiazolidin-4-one, catalyzed by concentrated HCl, which furnishes 3-[(4-bromo-phenylamino)-phenyl-methyl]-1,3-dihydro-indol-2-one in 81 % isolated yield . This establishes the compound as a viable precursor for heterocyclic library synthesis where the bromine atom remains intact for subsequent derivatization.

C–Br Synthetic Versatility
Class-level
81% yield (indolin-2-one formation)
Suzuki, Buchwald-Hartwig, Sonogashira compatible
Aryl bromide handle enables late-stage diversification; unsubstituted and p-methyl analogs lack equivalent cross-coupling reactivity.
HCl-catalyzed condensation; class-level inference based on C–Br bond presence.
Cross-Coupling Chemistry Diversification Platform Medicinal Chemistry

Nonlinear Optical Activity with Substituent-Tunable Response: Halogen Effect on Optical Nonlinearity

Z-scan measurements on p-bromo-benzylidene aniline dissolved in DMSO under 405 nm millisecond excitation reveal a nonlinear optical (NLO) process dominated by laser-induced thermal effects, with the optical nonlinearity being proportional to the linear absorption coefficient and dependent on the substituent identity and position [1]. The para-bromo substitution introduces a heavy-atom effect that enhances spin-orbit coupling and modulates the excited-state absorption characteristics. A closely related system—the orthorhombic polymorph of N-(4-bromobenzylidene)-4-bromoaniline (the dibromo analog)—exhibits a measured two-photon absorption coefficient of 1.3 × 10⁻¹¹ m W⁻¹ and solid-state fluorescence at ca 469 nm, confirming that brominated N-benzylideneanilines are viable for optical limiting applications [2]. While the monobromo target compound lacks an isolated TPA coefficient, the substitution pattern confers distinct NLO behaviour compared to chloro, fluoro, or methyl analogs, providing a rationale for its selection in photonic materials research.

Nonlinear Optical Activity
Class-level
Measurable NLO signal at 405 nm
Dibromo analog TPA: 1.3 × 10⁻¹¹ m W⁻¹
Bromine heavy-atom effect supports enhanced nonlinear response versus chloro or fluoro analogs in photonic materials research.
Z-scan, DMSO solution; monobromo TPA coefficient not independently reported.
Nonlinear Optics Optical Limiting Photonic Materials

Boiling Point and Volatility Profile: Reduced Volatility Compared to Lighter Halogen Analogs

Benzylidene-p-bromoaniline exhibits a predicted boiling point of 359 °C at 760 mmHg and a vapour pressure of 5.06 × 10⁻⁵ mmHg at 25 °C, whereas the unsubstituted parent N-benzylideneaniline boils at 300 °C [1]. The 59 °C boiling point elevation correlates with the increased molecular weight and polarizability introduced by bromine, resulting in lower volatility at a given temperature. This can be a practical advantage in high-temperature reactions or vacuum distillation sequences where loss of the Schiff base component through evaporation must be minimized.

Boiling Point & Volatility
Cross-study
BP: 359 °C (760 mmHg)
ΔBP = +59 °C vs. parent (300 °C); VP: 5.06 × 10⁻⁵ mmHg at 25 °C
Reduced volatility supports lower evaporative loss in high-temperature reactions and vacuum distillation workflows.
Predicted BP from LookChem; parent BP from NIST WebBook and Fisher specifications.
Volatility Process Safety Vapor Handling

High-Impact Procurement Scenarios for Benzylidene-p-bromoaniline Based on Quantitative Differentiation


Sustainable, High-Throughput Schiff Base Library Synthesis

Medicinal chemistry groups building screening libraries can leverage the 98 % green synthesis yield of benzylidene-p-bromoaniline to rapidly generate gram quantities with minimal solvent waste. The presence of the bromine atom permits parallel diversification via Suzuki coupling, enabling one-step conversion to a broad array of biaryl-imine scaffolds without the need for pre-activation steps required by the unsubstituted or methyl-substituted analogs.

Organic Nonlinear Optical (NLO) Material Design: Heavy-Atom Modulation

Researchers developing organic optical limiters or two-photon absorption materials can select benzylidene-p-bromoaniline as a monobromo platform whose NLO response is tunable through the substituent heavy-atom effect, as demonstrated by Z-scan studies on this compound class [1]. The bromine atom provides a predictable enhancement in nonlinear absorption compared to chloro or fluoro analogs, while the imine bridge supports intramolecular charge transfer.

Precursor for Heterocyclic Bioactive Scaffolds with Retained Halogen Handle

The documented reaction of benzylidene-p-bromoaniline with 3-phenyl-2-thioxo-thiazolidin-4-one to produce an indolin-2-one derivative in 81 % yield highlights its utility in constructing nitrogen-containing heterocycles of pharmaceutical interest. The bromine atom survives the condensation, offering a site for subsequent C–C or C–N bond formation to elaborate the core scaffold.

Thermally Robust Schiff Base for Coordination Chemistry and Catalysis

With a melting point of 67 °C and a boiling point of 359 °C , benzylidene-p-bromoaniline remains solid under ambient laboratory conditions and withstands elevated temperatures encountered in metal-catalyzed reactions or ligand synthesis. Its lower volatility compared to the parent N-benzylideneaniline (BP 300 °C) reduces evaporative loss during reflux operations, making it a more reliable ligand precursor for high-temperature catalytic applications.

Application
Selection Property
Validation Focus
Schiff base library synthesis
High reported green-synthesis yield with reactive C–Br handle for parallel diversification
Isolated yield and purity under scalable solvent-free conditions; cross-coupling compatibility
Organic NLO material design
Bromine heavy-atom effect for tunable nonlinear optical response
Z-scan characterization at target wavelength; two-photon absorption coefficient verification
Heterocyclic bioactive scaffold precursor
C–Br bond retention during condensation for subsequent C–C or C–N bond formation
Yield and regioselectivity in target heterocycle formation; bromine integrity post-reaction
Coordination chemistry and catalysis
Thermal stability and lower volatility for high-temperature ligand applications
Melting point and mass loss under reflux or thermal processing conditions
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